Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Description
Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a thiazole-derived compound featuring a 4-chlorophenylmethyl substituent at position 2 and a methyl ester group at position 4 of the heterocyclic ring. This compound is structurally related to intermediates in pharmaceutical research, as evidenced by patents discussing analogs with similar substituents . Its molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of 267.73 g/mol.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVTQODPXNWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of L-Cysteine Hydrochloride with 4-Chlorobenzaldehyde
The foundational step involves the condensation of L-cysteine hydrochloride with 4-chlorobenzaldehyde to form 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid. This reaction exploits the nucleophilic thiol and amine groups of cysteine, which cyclize with the aldehyde to form the thiazolidine ring. The mechanism proceeds via imine formation followed by intramolecular thiol attack, yielding a five-membered ring with the 4-chlorophenyl group at position 2.
Reaction Conditions :
Esterification to Methyl Thiazolidine-4-carboxylate
The carboxylic acid group of the thiazolidine intermediate undergoes esterification using methanol and dry hydrogen chloride gas. This step converts the acid to its methyl ester, enhancing solubility for subsequent oxidation.
Procedure :
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Reactants : 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid (1.0 mol), methanol (12 mol), HCl gas (saturated).
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Conditions : Stirring at room temperature for 12 hours.
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Workup : Ethyl acetate extraction, drying over Na2SO4, and column chromatography (hexane/ethyl acetate, 4:6).
Oxidation to Thiazole Using Manganese Dioxide
The thiazolidine ring is dehydrogenated to the aromatic thiazole using MnO2 in acetonitrile. This step eliminates two hydrogen atoms, converting the saturated thiazolidine to the fully conjugated thiazole system.
Optimized Parameters :
-
Oxidizing Agent : MnO2 (23 mol equivalents per thiazolidine)
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Solvent : Acetonitrile (200 mol equivalents)
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Temperature : 80°C
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Duration : 48 hours
Mechanistic Insight :
MnO2 acts as a mild oxidizing agent, facilitating the removal of hydrogen via a radical intermediate. The reaction’s success hinges on prolonged heating to ensure complete aromatization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the ester group to an alcohol.
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For instance, reacting with nucleophiles like amines or thiols can replace the chlorine atom with the nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate. Research indicates that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The thiazole ring contributes to the cytotoxic activity by interacting with cellular targets involved in cancer progression. For instance, a study demonstrated that thiazole derivatives exhibited significant anti-proliferative effects against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, has been associated with increased anticancer activity. Compounds exhibiting these substitutions showed enhanced potency against various cancer types .
Antidiabetic Potential
This compound has also been investigated for its antidiabetic properties. Studies suggest that thiazole derivatives can enhance insulin sensitivity and lower blood glucose levels.
- Biological Evidence : Research indicated that certain thiazole compounds improved insulin sensitivity in diabetic models. The structural modifications within the thiazole framework were crucial for enhancing this biological effect .
Anticonvulsant Activity
The anticonvulsant properties of thiazoles have been explored extensively. This compound is part of this class of compounds that display significant anticonvulsant activity.
- Research Findings : Several synthesized thiazole analogues demonstrated effective seizure protection in animal models. The SAR analysis highlighted that halogen substitutions on the phenyl ring significantly contributed to their anticonvulsant efficacy .
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens.
- Efficacy Against Bacteria : Studies indicated that these compounds exhibited antibacterial activity against resistant strains such as MRSA and Pseudomonas aeruginosa. The presence of specific functional groups within the thiazole structure was essential for enhancing antibacterial effectiveness .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity.
| Synthesis Method | Description |
|---|---|
| Condensation Reactions | Involves the reaction between appropriate aldehydes and thioamides to form thiazoles. |
| Functionalization | Modifications can be performed to introduce various substituents on the thiazole ring to improve potency and selectivity against specific targets. |
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives
Table 2: Electronic and Steric Effects of Substituents
| Substituent | Electronic Effect | Steric Bulk (Van der Waals Volume, ų) |
|---|---|---|
| (4-Chlorophenyl)methyl | Electron-withdrawing (Cl) | ~70–80 |
| Phenyl | Neutral | ~50–60 |
| 4-Fluorophenyl | Electron-withdrawing (F) | ~55–65 |
| Chloromethyl | Electron-withdrawing (Cl) | ~30–40 |
Research Implications
- Structure-Activity Relationships (SAR) : The 4-chlorophenylmethyl group in the target compound provides a balance of lipophilicity and steric bulk, which may optimize interactions with hydrophobic binding pockets in biological targets.
- Synthetic Utility : Methyl esters are commonly used as protecting groups for carboxylic acids, suggesting the target compound could serve as an intermediate in multi-step syntheses .
Biological Activity
Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, a compound with the CAS number 154220-01-6, belongs to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer, anticonvulsant, and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 267.73 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, contributing significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analyses indicate that the presence of halogen substituents (such as chlorine) on the phenyl ring enhances cytotoxicity against various cancer cell lines. For instance:
- In vitro assays demonstrated that thiazole derivatives exhibit significant activity against HepG-2 hepatocellular carcinoma cells, with some compounds showing IC50 values as low as 1.61 µg/mL .
- The compound's efficacy is linked to its ability to induce apoptosis in cancer cells through mechanisms involving interaction with Bcl-2 proteins .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Studies reveal that:
- Compounds similar to this compound demonstrate effective protection in picrotoxin-induced seizure models .
- SAR studies suggest that para-substituted phenyl groups enhance anticonvulsant activity, with some derivatives showing median effective doses significantly lower than standard treatments like ethosuximide .
Antimicrobial Activity
The biological profile of thiazoles extends to antimicrobial properties as well:
- Thiazole derivatives have shown promising results against various bacterial strains. For example, compounds exhibit minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 µg/mL against Gram-positive bacteria .
- The presence of hydrophobic moieties in the thiazole structure is critical for enhancing antibacterial activity .
Case Study: Anticancer Efficacy
In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. One compound demonstrated strong selectivity with an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics .
Research Findings: Structure-Activity Relationships
A comprehensive review of various thiazole compounds reveals that:
| Compound ID | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| 9 | Anticancer | 1.61 µg/mL | Effective against HepG-2 cells |
| 10 | Anticancer | 1.98 µg/mL | Exhibits high cytotoxicity |
| - | Anticonvulsant | <20 mg/kg | Significant protection in seizure models |
The SAR analysis indicates that modifications at specific positions on the phenyl ring and thiazole scaffold can markedly influence biological activity.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of precursors such as thioureas or thioamides with α-haloketones or esters. For example, analogous thiazole-carboxylates are synthesized via Biginelli-like multicomponent reactions or stepwise substitutions . Key optimization steps include:
- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation of the thiazole ring).
- Solvent selection : Use ethanol or acetonitrile for better solubility of intermediates .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Post-synthesis, crystallization via slow evaporation in ethanol yields high-purity crystals suitable for X-ray analysis .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Answer:
A multimodal approach ensures accurate characterization:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and packing using programs like SHELXL for refinement . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids .
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃, CH₂, and CH groups .
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C-S, ~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
Advanced: How can computational modeling predict the compound’s reactivity or biomolecular interactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with thiazole-binding pockets). Validate docking poses with MD simulations (NAMD/GROMACS) .
- QSAR studies : Corrogate substituent effects (e.g., 4-chlorophenyl vs. nitro groups) on bioactivity using descriptors like logP and polar surface area .
Advanced: What strategies resolve contradictions in biological activity data across assays?
Answer:
- Orthogonal assays : Cross-validate results using enzyme inhibition (e.g., fluorogenic substrates) and cell-based viability assays (MTT/XTT) to rule out false positives .
- Analytical cross-check : Confirm compound purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to exclude degradation products .
- Dose-response curves : Use Hill slopes to assess cooperativity and EC₅₀ consistency across replicates .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
Answer:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute the methyl ester with ethyl or tert-butyl esters to improve metabolic stability .
- Crystallographic data : Leverage SCXRD-derived torsion angles to design rigid analogs with improved target binding .
Advanced: What methodologies address discrepancies in crystallographic data refinement?
Answer:
- Dual refinement : Compare SHELXL (for small molecules) and PHENIX (for twinned crystals) to resolve ambiguous electron density .
- Thermal parameter analysis : Use anisotropic refinement for non-H atoms and riding models for H atoms to reduce R-factor discrepancies .
- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry operations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
